

The Role of Calcium Oxoglutarate in Cellular Signaling: An In-depth Technical Guide

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Compound of Interest

Compound Name: Calcium oxoglurate

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Introduction

Calcium oxoglutarate, a salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has emerged as a critical signaling molecule with pleiotropic effects on fundamental cellular processes. Beyond its established role in cellular metabolism, calcium oxoglutarate actively modulates key signaling networks that govern cell growth, homeostasis, and epigenetic regulation. This technical guide provides a comprehensive overview of the role of calcium oxoglutarate in cellular signaling, with a focus on the mTOR, AMPK, and HIF-1 α pathways, as well as its impact on epigenetic modifying enzymes. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by providing detailed quantitative data, experimental protocols, and visual representations of the intricate signaling networks influenced by this multifaceted molecule.

Core Signaling Pathways Modulated by Calcium Oxoglutarate

Calcium oxoglutarate exerts its influence on several pivotal signaling pathways, often in a context-dependent manner. The following sections delve into the mechanisms of action and quantitative effects of calcium oxoglutarate on the mTOR, AMPK, and HIF-1 α signaling cascades, as well as its role in epigenetic regulation.

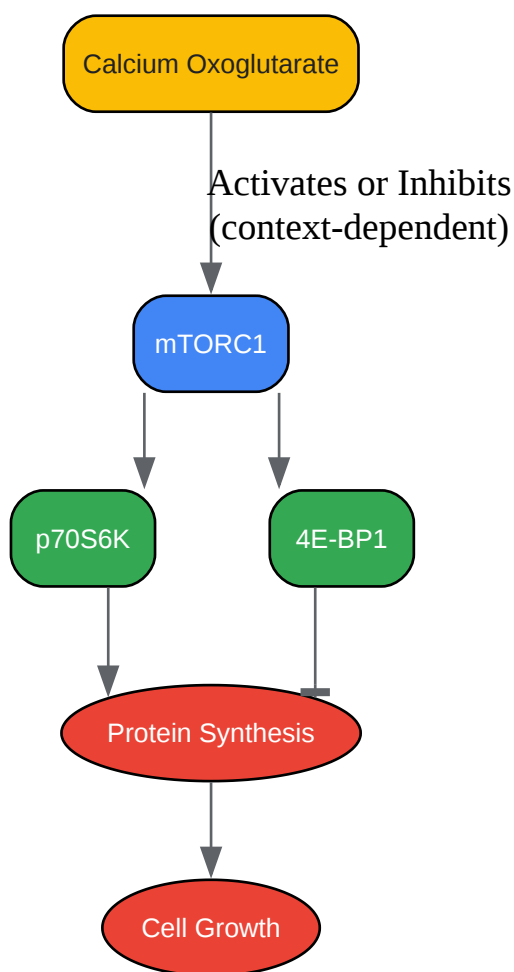
The mTOR Pathway: A Dual Role in Cellular Growth

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The effect of alpha-ketoglutarate on mTOR signaling can be either inhibitory or activatory, depending on the cellular context and model system.

Quantitative Data on mTOR Signaling

Cell Line/Organism	AKG Concentration	Effect on mTOR Pathway	Reference
Porcine Mammary Epithelial Cells	1.5 mM	Decreased phosphorylation of mTOR and p70S6K.	[1]
HT22 Mouse Hippocampal Neuronal Cells	Dose-dependent	Decreased phosphorylation of mTOR (Ser2448) and 4EBP1 (Thr37/46).	[2]
IPEC-1 Porcine Intestinal Epithelial Cells	2 mM	Significantly increased phosphorylation of mTOR.	[3]
C2C12 Mouse Myoblast Cells	2 mM	Increased phosphorylation of mTOR, S6K, S6, and 4E-BP1.	[4]
786O and ACHN Renal Cell Carcinoma Cells	5, 7.5, 10 mM	Dose-dependent decrease in phosphorylation of PI3K, AKT, and mTOR.	[5]

Signaling Pathway Diagram: mTOR



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Calcium oxoglutarate's context-dependent modulation of the mTOR pathway.

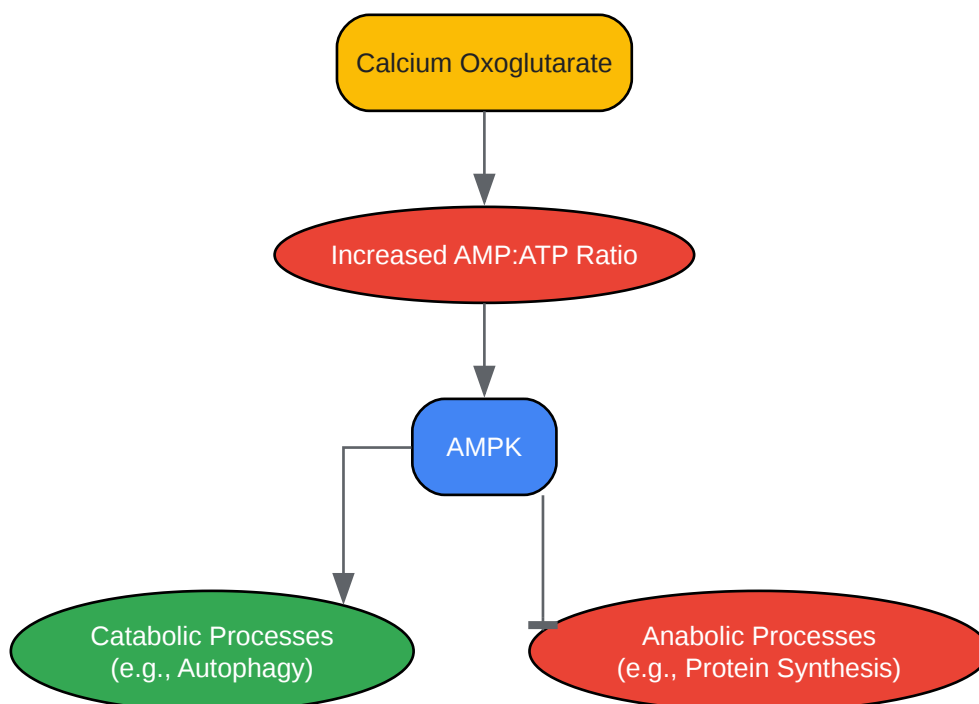
The AMPK Pathway: A Sensor of Cellular Energy Status

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated in response to a low cellular energy state (high AMP:ATP ratio). Alpha-ketoglutarate has been shown to activate AMPK, thereby promoting catabolic processes to restore energy balance.

Quantitative Data on AMPK Signaling

Cell Line/Organism	AKG Concentration	Effect on AMPK Pathway	Reference
Drosophila melanogaster	5 μ M	Significantly upregulated mRNA expression of AMPK α .	
HepG2 Human Liver Cancer Cells	25 μ M	Activated AMPK phosphorylation.	
C2C12 Mouse Myoblast Cells (low glucose)	2 mM	Significantly decreased the p-AMPK/AMPK ratio.	
H4IIE Rat Hepatoma Cells	1 mM	Abolished alanine-mediated AMPK activation.	

Signaling Pathway Diagram: AMPK

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Calcium oxoglutarate activates AMPK, promoting a catabolic state.

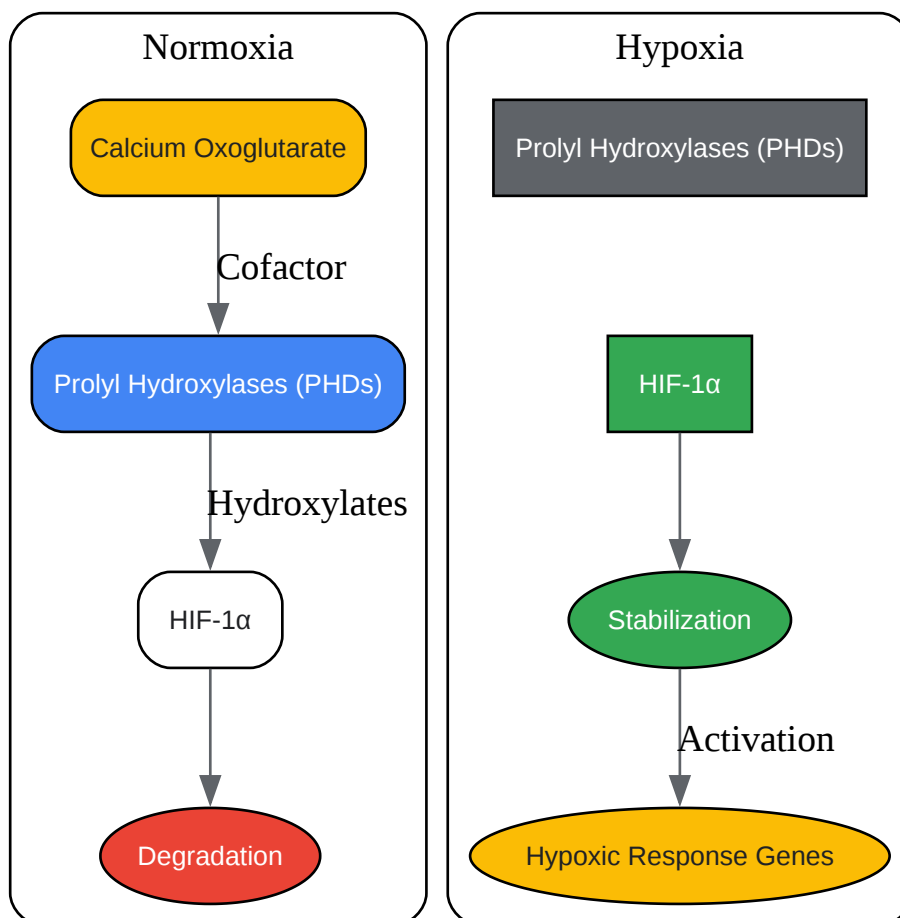
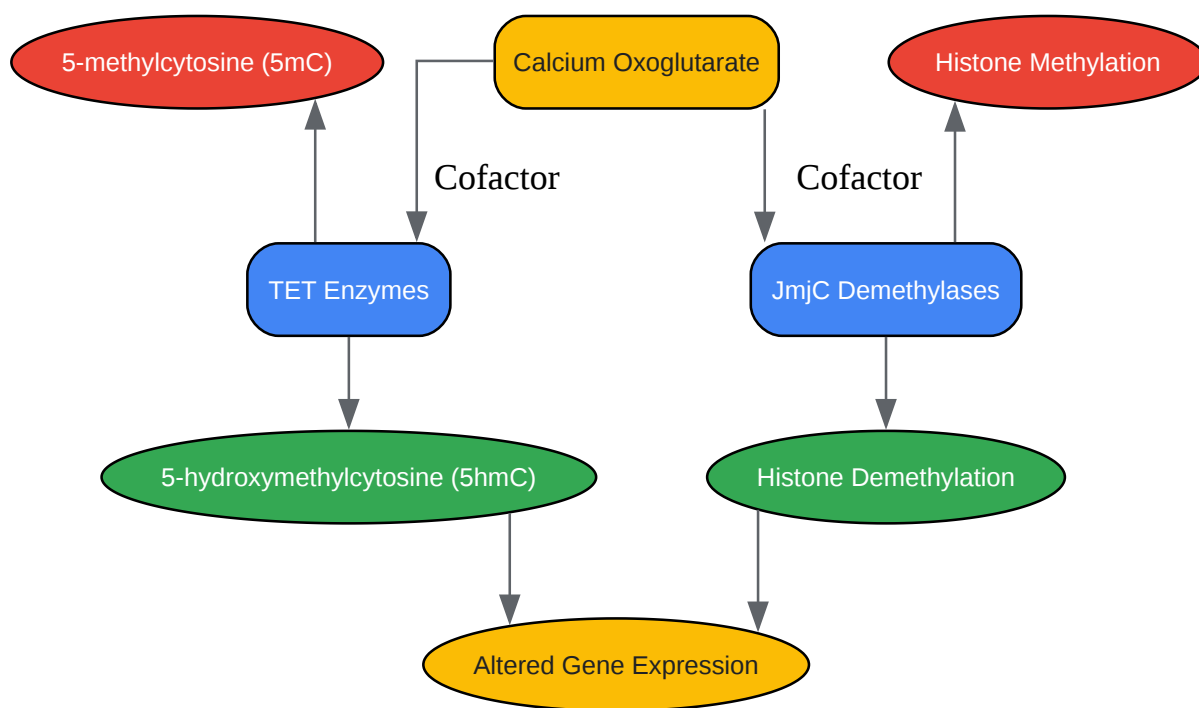
Epigenetic Regulation: A Cofactor for Demethylases

Alpha-ketoglutarate is an essential cofactor for a class of enzymes known as Fe(II)/2-oxoglutarate-dependent dioxygenases, which include the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases. By influencing the activity of these enzymes, calcium oxoglutarate plays a crucial role in epigenetic remodeling.

Quantitative Data on Epigenetic Regulation

Cell Line/Organism	AKG Concentration	Effect on Epigenetic Markers	Reference
MOLT3 and PEER T-ALL Cells	3.5 mM and 7 mM	Concentration-dependent increase in relative 5-hydroxymethylcytosine (5hmC) fluorescence.	
Murine Embryos	150 µM	Significantly increased mean fluorescence intensity of 5hmC and the 5hmC/5mC ratio.	
Diabetic Rat Hearts	Supplementation	Reversed aberrant DNA methylation patterns.	
KDM4A (JmjC histone demethylase)	24.7 ± 6.7 µM	KMapp for 2-oxoglutarate.	

Signaling Pathway Diagram: Epigenetic Regulation





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